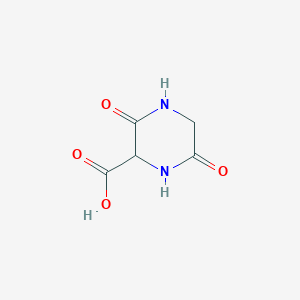

3,6-Dioxopiperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

3,6-dioxopiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O4/c8-2-1-6-4(9)3(7-2)5(10)11/h3H,1H2,(H,6,9)(H,7,8)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCFVPKLPLOBDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698870 |

Source

|

| Record name | 3,6-Dioxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-27-3 |

Source

|

| Record name | 3,6-Dioxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dioxopiperazine-2-carboxylic acid: Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Chemical Identity

3,6-Dioxopiperazine-2-carboxylic acid, systematically known as (S)-2-(3,6-dioxopiperazin-2-yl)acetic acid and commonly referred to as cyclo(Asp-Gly), is a cyclic dipeptide. This class of molecules, also known as 2,5-diketopiperazines (DKPs), are among the simplest and most stable peptide derivatives found in nature. The rigid six-membered ring structure of DKPs, formed from the condensation of two amino acids, imparts unique conformational properties and a high resistance to enzymatic degradation compared to their linear counterparts.

The structure of 3,6-Dioxopiperazine-2-carboxylic acid is derived from the intramolecular cyclization of the dipeptide L-aspartyl-L-glycine. This foundational scaffold is of particular interest as it represents the simplest cyclic dipeptide containing a carboxylic acid functional group, offering a versatile handle for further chemical modification and conjugation.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Source |

| Systematic Name | (S)-2-(3,6-Dioxopiperazin-2-yl)acetic acid | [1] |

| Common Name | cyclo(Asp-Gly) | [2][3] |

| CAS Number | 52661-97-9 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₄ | [1][2][3] |

| Molecular Weight | 172.14 g/mol | [2][3] |

| Appearance | White solid | [2][3] |

Physicochemical Characteristics and Spectroscopic Profile

The physicochemical properties of 3,6-Dioxopiperazine-2-carboxylic acid are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | White solid | [2][3] |

| Purity | ≥ 98% | [2][3] |

| Optical Rotation | [α]²⁰/D = +49 ± 2° (c=1.0011 in water) | [2][3] |

| Storage Conditions | ≤ -4°C | [2][3] |

Spectroscopic Analysis: Elucidating the Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 3,6-Dioxopiperazine-2-carboxylic acid. While specific spectral data for the unsubstituted cyclo(Asp-Gly) is not abundantly available in the public domain, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be predicted based on the known spectra of its constituent amino acids and related diketopiperazines.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be expected to show distinct signals for the α-protons of the aspartic acid and glycine residues, the β-protons of the aspartic acid, and the amide protons. The coupling patterns and chemical shifts of these protons would provide definitive information about the cyclic structure and the stereochemistry of the molecule.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would display characteristic resonances for the carbonyl carbons of the diketopiperazine ring, the α- and β-carbons of the aspartic acid residue, the α-carbon of the glycine residue, and the carboxyl carbon of the side chain.

Synthesis of the 3,6-Dioxopiperazine-2-carboxylic acid Scaffold

The synthesis of 3,6-Dioxopiperazine-2-carboxylic acid and its derivatives typically involves the cyclization of a linear dipeptide precursor. This process can be achieved through various methodologies, both in solution and on solid phase. A general and illustrative workflow for the synthesis of a diketopiperazine, which can be adapted for cyclo(Asp-Gly), is outlined below. The key principle involves the formation of a linear dipeptide, followed by deprotection and subsequent intramolecular cyclization.

General Synthetic Workflow

The synthesis commences with the coupling of two appropriately protected amino acids, in this case, a protected aspartic acid derivative and a protected glycine derivative. This is followed by the removal of the N-terminal protecting group, which then allows for the intramolecular nucleophilic attack of the free amine onto the C-terminal ester, leading to the formation of the diketopiperazine ring.

Caption: General workflow for the synthesis of 3,6-Dioxopiperazine-2-carboxylic acid.

Illustrative Experimental Protocol (Adapted from related syntheses)

This protocol provides a conceptual framework for the synthesis of cyclo(Asp-Gly). The specific protecting groups and coupling reagents may be optimized for yield and purity.

Step 1: Linear Dipeptide Synthesis (Boc-Asp(OtBu)-Gly-OMe)

-

To a solution of Boc-Asp(OtBu)-OH in a suitable solvent (e.g., dichloromethane), add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).

-

Add Gly-OMe·HCl and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction mixture to isolate the protected dipeptide, Boc-Asp(OtBu)-Gly-OMe.

Step 2: Deprotection and Cyclization

-

Treat the protected dipeptide with an acid (e.g., trifluoroacetic acid) to remove the Boc and t-butyl protecting groups simultaneously.

-

After deprotection, neutralize the resulting ammonium salt with a mild base.

-

The free N-terminal amine of the dipeptide will spontaneously cyclize onto the methyl ester under appropriate conditions (e.g., heating in a suitable solvent like methanol or isopropanol) to form cyclo(Asp-Gly).

-

Purify the final product by recrystallization or chromatography.

Biological Significance and Applications in Drug Discovery

The rigid and stable scaffold of 3,6-Dioxopiperazine-2-carboxylic acid and other diketopiperazines makes them attractive moieties in drug design and development. Their inherent resistance to proteolysis enhances their pharmacokinetic profiles compared to linear peptides.

A Versatile Scaffold for Bioactive Molecules

The carboxylic acid side chain of cyclo(Asp-Gly) provides a key functional group for further chemical modifications, allowing for the attachment of various pharmacophores or targeting ligands. This versatility has led to its use as a building block in the synthesis of more complex and biologically active molecules.[2][3]

Potential Therapeutic Applications

While specific quantitative biological data for cyclo(Asp-Gly) is limited, the broader class of diketopiperazines exhibits a wide range of biological activities, including:

-

Anti-cancer properties: Various diketopiperazine derivatives have demonstrated cytotoxic effects against cancer cell lines.

-

Neuroprotective effects: Some diketopiperazines have shown promise in protecting neurons from damage.

-

Anti-inflammatory activity: The rigid structure can allow for specific interactions with inflammatory targets.

The enhanced stability and bioavailability of cyclic dipeptides like cyclo(Asp-Gly) make them promising candidates for therapeutic development.[2][3]

Role in Biomaterials and Tissue Engineering

The peptide-like nature of cyclo(Asp-Gly) makes it a suitable component for the development of biocompatible materials. It can be incorporated into hydrogels and scaffolds to promote cell adhesion and proliferation, which are critical aspects of tissue engineering and regenerative medicine.[2][3]

Sources

An In-Depth Technical Guide to (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic Acid: Molecular Weight, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, a prominent member of the diketopiperazine (DKP) class of compounds. While its generic IUPAC name is 3,6-Dioxopiperazine-2-carboxylic acid with a benzyl substituent, it is most commonly known as the cyclic dipeptide of L-Aspartic Acid and L-Phenylalanine, or Cyclo(Asp-Phe). This document details its precise molecular weight, physicochemical properties, a robust synthesis protocol derived from a common starting material, and a multi-faceted analytical workflow for structural verification and quality control. The primary significance of this molecule lies in its status as a critical impurity and degradation product of Aspartame, making its characterization essential for quality assurance in the food, beverage, and pharmaceutical industries.[1][2] Beyond this role, its rigid piperazine scaffold serves as a valuable template in medicinal chemistry and drug discovery.

Introduction: Defining the Molecule

(2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid, hereafter referred to as Cyclo(Asp-Phe), is a heterocyclic compound formed from the intramolecular condensation of the dipeptide L-Aspartyl-L-phenylalanine.[3] Diketopiperazines (DKPs) represent the smallest class of cyclic peptides and are found in a wide array of natural products.[4] Their conformationally constrained six-membered ring structure makes them stable against enzymatic degradation compared to their linear counterparts, a property that has garnered significant interest in drug development.[5]

The principal relevance of Cyclo(Asp-Phe) for drug development and quality control professionals is its formation from the artificial sweetener Aspartame (L-aspartyl-L-phenylalanine methyl ester).[4][6] Under conditions of heating or in neutral to alkaline environments, Aspartame readily undergoes an intramolecular cyclization to form Cyclo(Asp-Phe), with the loss of methanol.[6] This conversion results in a loss of sweetness and the formation of a key impurity that must be monitored. As such, Cyclo(Asp-Phe) is recognized by the European Pharmacopoeia as "Aspartame Impurity A," a critical reference standard for analytical testing.[7]

Physicochemical Properties and Molecular Weight

The accurate determination of molecular weight is fundamental to the identification and characterization of any chemical entity. For Cyclo(Asp-Phe), this is a well-established parameter, corroborated by data from numerous chemical suppliers and databases.

| Property | Value | Source(s) |

| Systematic IUPAC Name | 2-[(2S,5S)-5-benzyl-3,6-dioxopiperazin-2-yl]acetic acid | [6] |

| Common Synonyms | Cyclo(Asp-Phe), Aspartame Impurity A, (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic Acid | [3][6][7] |

| Molecular Formula | C₁₃H₁₄N₂O₄ | [4][8][9] |

| Average Molecular Weight | 262.26 g/mol | [4][7][8][9] |

| Monoisotopic Mass | 262.0954 g/mol | [7][10] |

| Appearance | White to Off-White Solid/Powder | [1][7][8] |

| Melting Point | 270-272 °C | [8][9] |

| Solubility | Slightly soluble in Acetic Acid (with heating), DMSO | [1][8] |

| Storage Conditions | 2-8°C, under inert atmosphere | [7][8] |

Synthesis and Purification Protocol

Principle: The most direct and industrially relevant synthesis of Cyclo(Asp-Phe) leverages its relationship with Aspartame. Aspartame is the methyl ester of the dipeptide L-Aspartyl-L-phenylalanine. The presence of the terminal amine and the methyl ester in the same molecule creates a thermodynamically favorable pathway for intramolecular aminolysis (cyclization), especially upon heating. This reaction proceeds via a nucleophilic attack of the N-terminal nitrogen onto the ester carbonyl, leading to the formation of the stable six-membered diketopiperazine ring and the elimination of methanol.[4][6]

Detailed Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Aspartame (1.0 equivalent).

-

Solvent Addition: Add a high-boiling point, inert solvent such as propylene glycol or ethylene glycol. The choice of solvent is critical; it must fully dissolve the Aspartame at elevated temperatures and not participate in the reaction. A typical concentration would be 0.1-0.5 M.

-

Heating and Cyclization: Heat the reaction mixture to 120-150°C. The intramolecular cyclocondensation will proceed, releasing methanol as a byproduct.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the consumption of the Aspartame starting material and the appearance of the Cyclo(Asp-Phe) product spot/peak. Reaction times can vary from 4 to 24 hours depending on the temperature and solvent.

-

Workup and Isolation: After the reaction is complete (as determined by chromatography), allow the mixture to cool to room temperature. The product, being significantly less soluble than the starting material in many solvents at room temperature, may begin to precipitate.

-

Precipitation: Add an anti-solvent, such as water or diethyl ether, to the cooled reaction mixture to induce full precipitation of the crude Cyclo(Asp-Phe).

-

Filtration: Collect the precipitated white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a non-polar solvent like hexane to remove residual high-boiling solvent.

-

Purification (Recrystallization): For higher purity, the crude product can be recrystallized. A suitable solvent system is aqueous acetic acid. Dissolve the crude solid in a minimal amount of hot acetic acid, then slowly add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum to yield pure (2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid.

Caption: Workflow for the synthesis and purification of Cyclo(Asp-Phe) from Aspartame.

Analytical Validation and Quality Control

A robust analytical strategy is required to confirm the identity, purity, and structure of the synthesized material. This constitutes a self-validating system where orthogonal analytical techniques provide converging evidence.

Molecular Weight Verification by Mass Spectrometry (MS)

-

Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Rationale: ESI is a soft ionization technique ideal for polar molecules like Cyclo(Asp-Phe), minimizing fragmentation and clearly showing the molecular ion. HRMS provides a highly accurate mass measurement, which is crucial for confirming the elemental composition.

-

Expected Result: The analysis should reveal a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 263.0975, consistent with the molecular formula C₁₃H₁₅N₂O₄⁺. A sodium adduct [M+Na]⁺ at m/z 285.0795 may also be observed.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Technique: Reverse-Phase HPLC with UV detection (e.g., at 210 nm).

-

Rationale: The benzyl group provides a strong chromophore for UV detection. A C18 stationary phase with a gradient elution of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) provides excellent separation of the polar analyte from non-polar impurities and any unreacted starting material.

-

Expected Result: A successful purification will yield a chromatogram with a single major peak, with purity typically exceeding 97% by area.[11] The retention time serves as a reliable identifier under standardized conditions.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique: ¹H NMR and ¹³C NMR in a suitable deuterated solvent like DMSO-d₆.

-

Rationale: NMR provides unambiguous confirmation of the chemical structure by mapping the connectivity and chemical environment of all hydrogen and carbon atoms. The formation of the rigid diketopiperazine ring from the flexible linear dipeptide results in characteristic chemical shift changes and coupling patterns.

-

Expected ¹H NMR Features: One would expect to see distinct signals for the aromatic protons of the benzyl group, the diastereotopic methylene protons of the benzyl and carboxymethyl side chains, and the alpha-protons on the piperazine ring. The two amide (N-H) protons will also be visible, and their chemical shift can provide information on hydrogen bonding.

Physicochemical Confirmation

-

Technique: Melting Point Analysis.

-

Rationale: A sharp melting point within the established range (270-272 °C) is a strong indicator of high purity for a crystalline solid.[8]

-

Expected Result: A narrow melting range (≤ 2 °C) consistent with the literature value confirms the identity and purity of the bulk material.

Caption: Orthogonal analytical workflow for the comprehensive validation of Cyclo(Asp-Phe).

Applications in Research and Drug Development

While the primary industrial application of Cyclo(Asp-Phe) is as a pharmaceutical reference standard, its core structure—the diketopiperazine ring—is considered a "privileged scaffold" in medicinal chemistry.[1][11]

-

Peptide Mimetics: The rigid DKP core can mimic beta-turns in peptides, which are crucial for protein-protein interactions. This allows for the design of smaller, more stable molecules that can modulate biological targets typically addressed by larger peptides.

-

Drug Delivery: The enhanced stability of cyclic dipeptides against proteolysis makes them attractive candidates for developing orally bioavailable drugs.[5]

-

Scaffold for Diversity: The DKP ring can be functionalized at multiple positions, allowing for the creation of diverse chemical libraries for screening against various disease targets, including antibacterial, antifungal, and antitumor agents.[5]

Conclusion

(2S,5S)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid is a molecule of significant analytical importance, primarily due to its role as the main degradation product of Aspartame. An understanding of its molecular weight of 262.26 g/mol , its synthesis via the thermal cyclization of its linear precursor, and its characterization through a combination of chromatographic and spectroscopic techniques is essential for quality control in multiple industries. Furthermore, its underlying diketopiperazine structure exemplifies a class of compounds with enduring potential in the field of drug discovery, serving as a robust and versatile scaffold for the development of novel therapeutics.

References

-

Yin, H., Takada, K., Kumar, A., Hirayama, T., & Kaneko, T. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. RSC Advances, 11, 5938-5946. [Link]

-

5-Benzyl-3,6-Dioxo-2-Piperazineacetic Acid. ChemBK. [Link]

-

Aspartame. PubChem. National Institutes of Health. [Link]

-

Aspartame - Impurity A. Pharmaffiliates. [Link]

-

Humphries, P., Pretorius, E., & Naudé, H. (2008). Direct and indirect cellular effects of aspartame on the brain. European journal of clinical nutrition, 62(4), 451-462. [Link]

-

Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. [Link]

-

Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

-

Ishii, H., Koshimizu, T., Usami, S., & Fujimoto, T. (1981). Toxicity of aspartame and its diketopiperazine for Wistar rats by dietary administration for 104 weeks. Toxicology, 21(2), 91-94. [Link]

Sources

- 1. 5-BENZYL-3,6-DIOXO-2-PIPERAZINEACETIC ACID | 5262-10-2 [chemicalbook.com]

- 2. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 3. scbt.com [scbt.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Toxicity of aspartame and its diketopiperazine for Wistar rats by dietary administration for 104 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. CA1243668A - Aspartame synthesis - Google Patents [patents.google.com]

- 11. (2S-cis)-(-)-5-Benzyl-3,6-dioxo-2-piperazineacetic acid 97 5262-10-2 [sigmaaldrich.com]

An In-depth Technical Guide on the Synthesis, Characterization, and Application of 3,6-Dioxopiperazine-2-carboxylic acid

This guide provides an in-depth exploration of 3,6-Dioxopiperazine-2-carboxylic acid, a foundational scaffold in medicinal chemistry and drug discovery. Rather than a singular "discovery" event, the significance of this molecule lies in its role as a key intermediate and structural motif within the broader class of 2,5-dioxopiperazines (DKPs), also known as cyclic dipeptides. These structures have a rich history, initially being considered mere artifacts of protein degradation but are now recognized as crucial metabolic intermediates and privileged platforms for therapeutic development.[1] This document will delve into the synthesis, characterization, and strategic importance of 3,6-Dioxopiperazine-2-carboxylic acid for researchers, scientists, and drug development professionals.

The Progenitor Class: A Brief History of 2,5-Dioxopiperazines (DKPs)

Cyclic dipeptides, or 2,5-dioxopiperazines, are the simplest form of cyclic peptides and are ubiquitously found in nature, having been identified in organisms ranging from bacteria to humans.[1][2] First discovered in 1880 and later studied by Emil Fischer, they were initially dismissed as byproducts of protein breakdown.[1] However, contemporary research has illuminated their diverse and significant biological roles. For instance, the cyclic dipeptide cyclo(His-Pro) is endogenously synthesized and exhibits neuroprotective activities.[3]

DKPs are formed through the condensation of two α-amino acids, creating a six-membered ring with two amide linkages.[2] This rigid structure provides a stable scaffold that is amenable to a wide array of chemical modifications, making it an attractive starting point for the design of novel therapeutics.

Synthesis of the Core Scaffold: 3,6-Dioxopiperazine-2-carboxylic acid

The synthesis of 3,6-Dioxopiperazine-2-carboxylic acid and its derivatives is a well-established process in organic chemistry. The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituent at the 5-position. A common and efficient method involves the cyclization of a dipeptide precursor.

Synthetic Workflow Overview

The following diagram illustrates a generalized workflow for the synthesis of a 3,6-Dioxopiperazine-2-carboxylic acid derivative, starting from the constituent amino acids.

Sources

- 1. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of novel neuroprotective diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 3,6-Dioxopiperazine-2-carboxylic acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Chiral Complexity of a Promising Scaffold

The diketopiperazine (DKP) core, a cyclic dipeptide, represents a privileged scaffold in medicinal chemistry and drug discovery. Its rigid conformation and ability to present diverse side chains in a defined spatial orientation make it an attractive starting point for the development of novel therapeutics. This guide focuses on a specific, yet fundamentally important DKP: 3,6-Dioxopiperazine-2-carboxylic acid, the cyclic form of the dipeptide Aspartyl-Alanine, herein referred to as cyclo(Asp-Ala). The introduction of a carboxylic acid moiety and a methyl group on the DKP ring gives rise to chiral centers, resulting in a family of stereoisomers. Understanding the unique properties and biological activities of each stereoisomer is paramount for harnessing the full potential of this molecular framework in drug design. This document serves as an in-depth technical guide for the synthesis, separation, characterization, and potential biological evaluation of the stereoisomers of 3,6-Dioxopiperazine-2-carboxylic acid.

The Stereoisomers of 3,6-Dioxopiperazine-2-carboxylic acid: A Structural Overview

3,6-Dioxopiperazine-2-carboxylic acid possesses two chiral centers at the alpha-carbons of the constituent amino acid residues, namely the C2 and C6 positions of the piperazine ring. The stereochemistry at these centers is determined by the chirality of the precursor amino acids, L- or D-Aspartic acid and L- or D-Alanine. This gives rise to four distinct stereoisomers:

-

cyclo(L-Asp-L-Ala): (2S,6S)-3,6-dioxopiperazine-2-carboxylic acid

-

cyclo(D-Asp-D-Ala): (2R,6R)-3,6-dioxopiperazine-2-carboxylic acid

-

cyclo(L-Asp-D-Ala): (2S,6R)-3,6-dioxopiperazine-2-carboxylic acid

-

cyclo(D-Asp-L-Ala): (2R,6S)-3,6-dioxopiperazine-2-carboxylic acid

The cyclo(L-Asp-L-Ala) and cyclo(D-Asp-D-Ala) isomers are enantiomers of each other. Similarly, cyclo(L-Asp-D-Ala) and cyclo(D-Asp-L-Ala) form another enantiomeric pair. The relationship between any member of the first pair and any member of the second pair is diastereomeric. These stereochemical differences fundamentally influence the three-dimensional shape of the molecules, which in turn dictates their interaction with chiral biological targets such as enzymes and receptors.

Stereoselective Synthesis: A Controlled Approach to Isomer Production

The synthesis of specific stereoisomers of cyclo(Asp-Ala) necessitates a stereocontrolled approach, starting from the appropriately configured amino acid precursors. The general strategy involves the formation of a linear dipeptide followed by an intramolecular cyclization.

Causality Behind Experimental Choices in Stereoselective Synthesis

The choice of protecting groups and coupling reagents is critical to prevent racemization at the chiral centers and to ensure high yields of the desired dipeptide. The use of N-terminal and side-chain protecting groups on the amino acids prevents unwanted side reactions. For instance, a base-labile protecting group like Fmoc (Fluorenylmethyloxycarbonyl) for the N-terminus and an acid-labile group like a t-butyl ester for the aspartic acid side chain are commonly employed to allow for selective deprotection during the synthesis.

The cyclization step is often the most challenging, with the potential for side reactions such as intermolecular polymerization. To favor the desired intramolecular cyclization, the reaction is typically carried out under high dilution conditions. The choice of solvent and base is also crucial in promoting the cyclization and minimizing epimerization.

Experimental Protocol: Stereoselective Synthesis of cyclo(L-Asp-L-Ala)

This protocol details the synthesis of the (2S,6S) isomer and can be adapted for the other stereoisomers by starting with the corresponding D-amino acids.

Step 1: Dipeptide Formation (L-Aspartyl-L-Alanine)

-

Protection of Amino Acids: Start with N-α-Fmoc-L-aspartic acid β-tert-butyl ester and L-Alanine methyl ester hydrochloride.

-

Coupling Reaction:

-

Dissolve N-α-Fmoc-L-aspartic acid β-tert-butyl ester (1.0 eq) in dichloromethane (DCM).

-

Add a coupling agent such as HBTU (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 10 minutes to activate the carboxylic acid.

-

Add L-Alanine methyl ester hydrochloride (1.0 eq) and continue stirring at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by flash column chromatography on silica gel.

-

Step 2: N-terminal Deprotection

-

Dissolve the purified Fmoc-protected dipeptide in a 20% solution of piperidine in dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the N-terminally deprotected dipeptide methyl ester.

Step 3: Intramolecular Cyclization

-

Dissolve the deprotected dipeptide methyl ester in a large volume of a suitable solvent like isopropanol or a mixture of methanol and toluene to achieve high dilution (typically 0.01 M).

-

Add a weak base such as acetic acid or reflux the solution to promote cyclization.

-

Monitor the formation of the cyclic dipeptide by TLC or LC-MS. The cyclization can take several hours to days depending on the conditions.

-

Once the cyclization is complete, remove the solvent under reduced pressure.

Step 4: Side-Chain Deprotection

-

To remove the tert-butyl protecting group from the aspartic acid side chain, dissolve the crude cyclic dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the TFA and DCM under reduced pressure.

-

Purify the final product, cyclo(L-Asp-L-Ala), by recrystallization or preparative HPLC.

Chiral Separation and Purification: Isolating the Stereoisomers

Even with stereoselective synthesis, trace amounts of other stereoisomers may be present. Furthermore, if a non-stereoselective synthesis is performed, a mixture of diastereomers will be obtained. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for the analytical and preparative separation of these stereoisomers.

Principles of Chiral HPLC Separation

Chiral separation by HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the analyte enantiomers and the CSP have different stabilities, leading to different retention times.

Recommended Protocol: Chiral HPLC Separation of cyclo(Asp-Ala) Stereoisomers

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with a derivative of cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD-H), is often effective for separating cyclic dipeptides.

Mobile Phase Optimization:

-

Initial Screening: Begin with a mobile phase of Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio. The addition of a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA), can improve peak shape and resolution for the carboxylic acid-containing analytes.

-

Gradient vs. Isocratic Elution: For analytical purposes, an isocratic elution is often sufficient. For preparative separations, a shallow gradient may be necessary to resolve all four stereoisomers.

-

Flow Rate: A flow rate of 1.0 mL/min is a good starting point.

-

Detection: Monitor the elution profile at a wavelength where the peptide bond absorbs, typically around 210-220 nm.

Self-Validating System:

-

Enantiomeric Pairs: The elution profile should show two pairs of peaks. Within each pair, the two peaks should have identical UV spectra, confirming they are enantiomers.

-

Spiking: To confirm the identity of each peak, a small amount of a synthesized, stereochemically pure standard (e.g., cyclo(L-Asp-L-Ala)) can be "spiked" into the mixture. The corresponding peak in the chromatogram should increase in area.

Characterization of Stereoisomers: A Multi-faceted Approach

Once synthesized and purified, each stereoisomer must be thoroughly characterized to confirm its structure and purity.

| Property | cyclo(L-Asp-L-Ala) | cyclo(D-Asp-D-Ala) | cyclo(L-Asp-D-Ala) | cyclo(D-Asp-L-Ala) |

| Molecular Formula | C₇H₁₀N₂O₄ | C₇H₁₀N₂O₄ | C₇H₁₀N₂O₄ | C₇H₁₀N₂O₄ |

| Molecular Weight | 186.17 g/mol | 186.17 g/mol | 186.17 g/mol | 186.17 g/mol |

| Melting Point (°C) | ~270-275 | ~270-275 | To be determined | To be determined |

| Optical Rotation [α]D | Negative value | Positive value | To be determined | To be determined |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The chemical shifts and coupling constants of the protons on the piperazine ring and the side chains will be distinct for the diastereomeric pairs.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of each isomer.

Biological Activity: The Significance of Stereochemistry

The stereochemistry of cyclo(Asp-Ala) is expected to have a profound impact on its biological activity. Enantiomers often exhibit different, and sometimes opposing, pharmacological effects. For example, one enantiomer may be a potent agonist while the other is an antagonist or inactive. Diastereomers, having different shapes and physical properties, will also display distinct biological profiles.

While specific biological data for the individual stereoisomers of cyclo(Asp-Ala) is limited in the public domain, the broader class of diketopiperazines has been shown to possess a wide range of activities, including antibacterial, antifungal, and anticancer properties. It is highly probable that the different stereoisomers of cyclo(Asp-Ala) will exhibit varying levels of these activities. A thorough investigation would involve screening each purified stereoisomer in a panel of relevant biological assays.

Conclusion and Future Directions

The stereoisomers of 3,6-Dioxopiperazine-2-carboxylic acid represent a fascinating and underexplored area of medicinal chemistry. This guide has provided a comprehensive framework for their synthesis, separation, and characterization. The true value of this work lies in the subsequent biological evaluation of the individual stereoisomers. By elucidating the structure-activity relationships governed by the stereochemistry at the C2 and C6 positions, researchers can unlock the full therapeutic potential of this versatile scaffold. Future work should focus on the development of scalable and efficient syntheses for each stereoisomer and a systematic investigation of their activities against a range of biological targets.

References

Sources

Chirality of 3,6-Dioxopiperazine-2-carboxylic acid

An In-Depth Technical Guide on the Chirality of 3,6-Dioxopiperazine-2-carboxylic Acid[1][2]

Part 1: Executive Summary & Structural Definition

3,6-Dioxopiperazine-2-carboxylic acid (also known as cyclo(Asp-Gly) or 5-carboxymethyl-2,5-diketopiperazine depending on tautomer/numbering conventions) is a cyclic dipeptide derivative.[1][2] It serves as a critical chiral scaffold in peptidomimetic drug design due to its constrained heterocyclic structure, which mimics the

Unlike flexible linear peptides, this molecule presents a rigid backbone that fixes the spatial orientation of the carboxylic acid side chain. This rigidity is paramount in drug development for enhancing binding affinity to receptors (e.g., integrins or G-protein coupled receptors) and improving metabolic stability against proteolysis.

Core Stereochemical Identity:

-

IUPAC Name: 3,6-dioxopiperazine-2-carboxylic acid (often mapped to piperazine-2,5-dione derivatives).[1][2]

-

Chiral Center: Carbon-2 (C2), the

-carbon derived from the aspartic acid precursor. -

Enantiomers:

-isomer (derived from L-Aspartic acid) and -

Physical State: Typically a white crystalline solid with high melting point (>250°C decomp).[2]

Part 2: Stereochemical Fundamentals

The Chiral Center and Conformational Dynamics

The chirality of this molecule is defined by the C2 position. However, the stereochemical integrity is threatened by the acidity of the C2 proton.

-

Electronic Environment: The C2 proton is flanked by an amide carbonyl (electron-withdrawing) and the carboxylic acid group (electron-withdrawing).[2] This "double activation" makes the C2 proton highly acidic (

for removal, but exchange occurs at lower pH). -

Conformation: The 2,5-diketopiperazine (DKP) ring is not planar . It adopts a boat conformation to relieve torsional strain.

-

Pseudo-axial vs. Pseudo-equatorial: The carboxylic acid side chain at C2 can flip between pseudo-axial (flagpole) and pseudo-equatorial (bowsprit) orientations.

-

Stability: The pseudo-equatorial position is generally favored to minimize 1,4-transannular steric clashes, but hydrogen bonding between the COOH and the amide NH can stabilize the axial conformer.

-

Racemization Mechanism

Racemization is the primary failure mode in the synthesis and storage of this chiral scaffold. It proceeds via a base-catalyzed enolization mechanism.[1][2]

Caption: Base-catalyzed racemization pathway via a planar enolate intermediate.[2] The loss of chirality occurs when the proton re-attaches from the opposite face of the planar ring.

Part 3: Synthesis & Chiral Induction

To obtain high optical purity, one must utilize a "Chiral Pool" strategy, starting from L-Aspartic acid derivatives.[1] The critical step is cyclization without epimerization.

Optimized Synthetic Route (Self-Validating Protocol)

Objective: Synthesize

Reagents:

-

Solvent: Water or dilute Acetic Acid (Avoid basic solvents like Pyridine or TEA).[2]

-

Catalyst: Mild heat.

Protocol:

-

Precursor Preparation: Dissolve 10 mmol of L-Asp-Gly-OMe in 50 mL of degassed water.

-

Why degassed? To prevent oxidative side reactions, though DKPs are relatively stable.

-

-

Cyclization: Heat the solution to 90°C for 4-6 hours.

-

Isolation: Cool to 4°C. The product often precipitates due to low solubility of the DKP acid in cold water.

-

Purification: Recrystallize from hot water.

Caption: Thermal cyclization pathway preserving stereochemistry by maintaining neutral/acidic pH.

Part 4: Analytical Characterization

Chiral HPLC Separation Protocol

To verify enantiomeric excess (ee%), a chiral separation method is required. Since the molecule has a free carboxylic acid, standard neutral mobile phases will cause peak tailing.

Table 1: Recommended Chiral HPLC Conditions

| Parameter | Condition | Rationale |

| Column | Chiralpak derivatized amylose (e.g., AD-H or IG) | Amylose backbone provides chiral grooves for DKP recognition.[1][2] |

| Mobile Phase | Hexane : Ethanol : TFA (80 : 20 : 0.1) | TFA (Trifluoroacetic acid) suppresses ionization of the -COOH group, sharpening peaks. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical resolution. |

| Detection | UV @ 210 nm | Amide bonds absorb strongly at 210-220 nm.[1][2] |

| Temperature | 25°C | Higher temps may induce on-column racemization.[1][2] |

NMR Spectroscopy (Diastereomeric Probes)

If a chiral column is unavailable, convert the acid to a diastereomeric amide using a chiral amine (e.g.,

-

Method: Couple the DKP-COOH with the chiral amine using EDC/HOBt.

-

Result: The

and

Part 5: Biological Implications of Chirality

-

Receptor Binding: The

-enantiomer of 3,6-dioxopiperazine-2-carboxylic acid mimics the L-Asp residue in natural peptides.[1][2] In integrin inhibitors (e.g., RGD mimetics), the spatial vector of the carboxylate is critical for coordinating with metal ions (e.g., -

Metabolic Stability: DKP scaffolds are highly resistant to proteases. However, if the DKP ring opens (hydrolysis), the resulting linear dipeptide is rapidly degraded. The

-configuration is generally more chemically stable in physiological pH than the linear counterpart, but less stable than the

References

-

Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link[2]

-

Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9-35. Link[2]

-

Gowland, P. C., et al. (1989). Racemization of diketopiperazines. Journal of the Chemical Society, Perkin Transactions 2, (5), 555-560. Link[2]

-

Bull, S. D., et al. (1998). Diketopiperazines as conformationally constrained scaffolds.[8][9][10] Synlett, 1998(07), 519-526. Link

-

Stark, T., & Hofmann, T. (2005). Structures, sensory activity, and dose/response functions of 2,5-diketopiperazines in roasted cocoa. Journal of Agricultural and Food Chemistry, 53(18), 7222-7231. Link[2]

Sources

- 1. echemi.com [echemi.com]

- 2. (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | C25H27N9O8S2 | CID 44185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

Technical Guide: 1H NMR Spectroscopy of 3,6-Dioxopiperazine-2-carboxylic Acid

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 3,6-Dioxopiperazine-2-carboxylic acid (CAS: 98021-27-3).

This molecule represents a specific subclass of 2,5-diketopiperazines (DKPs), a scaffold widely utilized in drug discovery for its peptidomimetic properties and constrained conformation. Note that while often confused with Cyclo(Gly-Asp) (which possesses a carboxymethyl side chain), the nomenclature here strictly refers to the C5H6N2O4 core where the carboxylic acid is directly attached to the piperazine ring at position 2.

Molecular Profile & Structural Logic

Before interpreting the spectrum, we must establish the magnetic environment of the nuclei. The 3,6-dioxopiperazine-2-carboxylic acid molecule consists of a six-membered heterocycle containing two amide linkages (lactams).

-

Core Scaffold: Piperazine-2,5-dione (functionally equivalent to the 3,6-dioxo numbering depending on atom priority).

-

Substituents:

-

C2: A carboxylic acid group (-COOH) and a methine proton (H2). This position is chemically equivalent to an amino-malonic acid residue incorporated into the ring.

-

C5: A methylene group (-CH2-) derived from Glycine.

-

-

Symmetry: The molecule is chiral at C2. This chirality induces magnetic non-equivalence in the C5 methylene protons, often splitting them into an AB system rather than a simple singlet.

Chemical Structure & Numbering[1][2][3]

-

Molecular Weight: 158.11 g/mol [1]

-

Key Spin Systems:

-

Amide Protons (NH): Exchangeable, broadened by quadrupole moment of Nitrogen.

-

Alpha-Methine (H2): Highly deshielded due to the electron-withdrawing -COOH and Amide N.

-

Alpha-Methylene (H5a/H5b): Diastereotopic geminal protons.

-

Experimental Protocol: Sample Preparation

The choice of solvent is critical for DKPs due to their poor solubility in non-polar solvents and the need to observe exchangeable amide protons.

Method A: DMSO-d6 (Recommended)

Why: Dimethyl sulfoxide-d6 is the gold standard for peptidomimetics. It disrupts intermolecular hydrogen bonding, solubilizing the DKP core while slowing proton exchange enough to visualize amide (NH) and acid (COOH) peaks.

-

Concentration: 2–5 mg in 600 µL DMSO-d6.

-

Temperature: 298 K (25°C). Warning: Do not heat above 40°C as decarboxylation of the aminomalonic moiety at C2 is a risk.

-

Reference: Residual DMSO quintet at 2.50 ppm.

Method B: D2O (Secondary)

Why: Used only to confirm exchangeable protons.

-

Result: NH and COOH signals will vanish (exchange with D). The H2 and H5 signals will simplify (loss of vicinal coupling to NH).

-

Shift Change: Expect slight upfield shifts of alpha-carbons due to solvent polarity differences.

1H NMR Spectral Assignment (DMSO-d6)

The following table summarizes the chemical shifts (

| Position | Proton Type | Shift ( | Multiplicity | Integral | Structural Insight | |

| -COOH | Carboxylic Acid | 12.5 - 13.5 | Broad Singlet | 1H | - | Highly variable; depends on water content and concentration. |

| NH-1 | Amide | 8.4 - 8.6 | Broad s / d | 1H | Hydrogen-bonded; couples weakly to H2. | |

| NH-4 | Amide | 8.1 - 8.3 | Broad s / t | 1H | Couples to Glycine methylene (H5). | |

| H-2 | Methine ( | 4.6 - 4.8 | Doublet / dd | 1H | Deshielded by -COOH and N. Appears as singlet if NH exchanges. | |

| H-5a | Methylene ( | 3.9 - 4.1 | dd (ABX) | 1H | "Pro-S" proton; diastereotopic due to C2 chirality. | |

| H-5b | Methylene ( | 3.7 - 3.9 | dd (ABX) | 1H | "Pro-R" proton; distinct from H5a. |

Technical Analysis of Signals[6][7]

-

The Glycine Region (H5a/H5b): In achiral DKPs (e.g., Cyclo(Gly-Gly)), the glycine protons appear as a singlet at ~3.8 ppm. However, in 3,6-Dioxopiperazine-2-carboxylic acid , the chiral center at C2 creates a magnetic anisotropy that permeates the ring. This renders the H5 protons non-equivalent (diastereotopic), resulting in a characteristic AB quartet (or ABX system if coupling to NH-4 is resolved). The large geminal coupling (~17 Hz) is diagnostic of the rigid ring structure.

-

The Methine Proton (H2): This proton is unique. It sits at the convergence of three electron-withdrawing groups: the amide nitrogen, the ring carbonyl (beta position), and the external carboxylic acid. This pushes its shift downfield to ~4.7 ppm, significantly higher than standard alpha-protons in peptides (~4.2 ppm).

-

Conformational Puckering: DKP rings are rarely planar in solution; they adopt a "boat" conformation. The coupling constants between NH and alpha-protons (

) can be used to calculate the dihedral angle using the Karplus equation, providing insight into the degree of ring puckering.

Visualized Workflows

Workflow 1: Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning the signals of this molecule, moving from exchangeable protons to the carbon backbone.

Caption: Step-by-step logic for assigning the 1H NMR signals of the DKP scaffold using solvent exchange and 2D correlation.

Workflow 2: Cyclization Pathway (Origin)

Understanding the synthetic origin helps identify potential impurity peaks (e.g., uncyclized dipeptide).

Caption: Formation of the DKP ring from linear precursors. NMR can detect the 'Impurity' via distinct NH doublets.

Critical Troubleshooting: Common Impurities

When analyzing the spectrum of 3,6-Dioxopiperazine-2-carboxylic acid, researchers often encounter specific artifacts:

-

Water (3.33 ppm in DMSO): The carboxylic acid is hygroscopic. A broad water peak can obscure the H5 glycine signals. Solution: Use dry DMSO ampoules or perform water suppression.

-

Decarboxylation Product (2,5-Diketopiperazine): If the sample was heated or stored improperly, the COOH group may leave as CO2.

-

Indicator: Disappearance of the H2 doublet at 4.7 ppm and appearance of a new singlet at ~3.8 ppm (due to symmetry restoration in Gly-Gly DKP).

-

-

Stereochemical Drift: Epimerization at C2 can occur under basic conditions, leading to a mixture of enantiomers (though in this specific molecule, C2 is the only chiral center, so it results in racemization rather than diastereomers, unless a chiral solvent is used).

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 85442195, 5,6-Dioxopyrazine-2-carboxylic acid (Structural analog reference). Link

-

Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. Link

Sources

Methodological & Application

Synthesis of 3,6-Dioxopiperazine-2-carboxylic Acid from Amino Acids: An Application Note and Detailed Protocol

Introduction

The 2,5-diketopiperazine (DKP) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. Its rigidified cyclic dipeptide structure serves as a versatile template for the development of novel therapeutics. A particularly interesting derivative is 3,6-dioxopiperazine-2-carboxylic acid, which incorporates a carboxylic acid functionality, offering a handle for further chemical modification or for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3,6-dioxopiperazine-2-carboxylic acid and its derivatives from amino acid precursors. We will delve into the strategic considerations for precursor synthesis, detailed experimental protocols, and the underlying mechanistic principles.

Strategic Approaches to Synthesis

The synthesis of 3,6-dioxopiperazine-2-carboxylic acid fundamentally relies on the formation of a cyclic dipeptide from two amino acid building blocks, where at least one is an aspartic acid residue. Two primary strategies are commonly employed:

-

Intermolecular Cyclization of Aspartic Acid Esters: This approach involves the self-condensation of two molecules of an aspartic acid diester. The reaction is typically driven by heat and results in a symmetrical 3,6-bis(carboxymethyl)piperazine-2,5-dione. Subsequent selective deprotection of one of the ester groups would yield the target molecule. This method is straightforward for producing symmetrical DKPs.

-

Intramolecular Cyclization of a Dipeptide Precursor: This strategy involves the synthesis of a linear dipeptide containing an aspartic acid residue, followed by an intramolecular cyclization to form the desired dioxopiperazine ring. This approach offers greater flexibility, allowing for the incorporation of a second, different amino acid, leading to unsymmetrical DKPs. The carboxylic acid side chain of the aspartic acid residue must be appropriately protected during the synthesis and deprotected at a later stage.

This guide will provide detailed protocols for both approaches, highlighting the critical experimental parameters and the rationale behind them.

Mechanistic Insights: The Chemistry of Dioxopiperazine Formation

The formation of the 2,5-diketopiperazine ring from a linear dipeptide ester is a classic example of an intramolecular aminolysis reaction. The reaction is typically base-catalyzed or thermally driven.

The key mechanistic steps are as follows:

-

Deprotonation of the N-terminal amine: In the presence of a base, the N-terminal amino group of the dipeptide ester is deprotonated, increasing its nucleophilicity.

-

Intramolecular Nucleophilic Attack: The nucleophilic amino group attacks the carbonyl carbon of the C-terminal ester. This forms a tetrahedral intermediate.

-

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate collapses, leading to the expulsion of the alcohol (from the ester) as a leaving group.

-

Ring Closure: This results in the formation of the stable six-membered diketopiperazine ring.

The efficiency of this cyclization is influenced by several factors, including the nature of the amino acid residues, the type of ester used as a protecting group for the C-terminus, and the reaction conditions (temperature, solvent, and catalyst).

Experimental Protocols

Protocol 1: Synthesis of 3,6-bis(benzyloxycarbonylmethyl)-2,5-piperazinedione via Intermolecular Cyclization of Dibenzyl L-Aspartate

This protocol details the synthesis of a protected precursor to 3,6-dioxopiperazine-2-carboxylic acid through the self-condensation of dibenzyl L-aspartate. The benzyl esters serve as protecting groups for the carboxylic acid functionalities.

Part A: Synthesis of Dibenzyl L-Aspartate p-Toluenesulfonate Salt

The first step is the protection of both carboxylic acid groups of L-aspartic acid as benzyl esters.

-

Materials:

-

L-Aspartic acid

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Cyclohexane

-

Methyl tert-butyl ether (MTBE)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add L-aspartic acid (1 equiv.), benzyl alcohol (5 equiv.), and p-toluenesulfonic acid monohydrate (1.2 equiv.) in toluene.[1]

-

Add cyclohexane to form a biphasic mixture.[1]

-

Heat the mixture to reflux (approximately 80 °C). Water will be azeotropically removed and collected in the Dean-Stark trap.[1]

-

Continue refluxing for 4-6 hours, during which the product will precipitate as a white solid.[1]

-

Cool the reaction mixture to room temperature and then to 0 °C.

-

Filter the white precipitate, wash with cold methyl tert-butyl ether (MTBE), and dry under vacuum to yield dibenzyl L-aspartate p-toluenesulfonate salt.

-

Part B: Intermolecular Cyclization to 3,6-bis(benzyloxycarbonylmethyl)-2,5-piperazinedione

-

Materials:

-

Dibenzyl L-aspartate p-toluenesulfonate salt

-

Triethylamine (TEA) or another suitable base

-

High-boiling point solvent (e.g., xylene, toluene)

-

-

Procedure:

-

Suspend the dibenzyl L-aspartate p-toluenesulfonate salt in a high-boiling point solvent such as xylene in a round-bottom flask equipped with a reflux condenser.

-

Add triethylamine (TEA) (2.2 equivalents) to neutralize the p-toluenesulfonic acid and liberate the free amino ester.

-

Heat the reaction mixture to reflux (typically 140-150 °C) for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove any remaining starting material and solvent.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| Dibenzyl L-aspartate p-toluenesulfonate salt | L-Aspartic acid | Benzyl alcohol, p-Toluenesulfonic acid monohydrate | Toluene | >95 |

| 3,6-bis(benzyloxycarbonylmethyl)-2,5-piperazinedione | Dibenzyl L-aspartate salt | Triethylamine | Xylene | 60-70 |

Visualization of the Workflow:

Caption: Workflow for the synthesis of the protected diketopiperazine via intermolecular cyclization.

Protocol 2: Synthesis of 3-(Benzyloxycarbonylmethyl)-6-methyl-2,5-piperazinedione via Intramolecular Cyclization of a Dipeptide

This protocol outlines the synthesis of an unsymmetrical DKP from N-Boc-L-aspartic acid β-benzyl ester and L-alanine methyl ester, followed by cyclization.

Part A: Synthesis of the Dipeptide Precursor (Boc-L-Asp(OBn)-L-Ala-OMe)

-

Materials:

-

N-Boc-L-aspartic acid β-benzyl ester

-

L-Alanine methyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve N-Boc-L-aspartic acid β-benzyl ester (1 equiv.) and HOBt (1.1 equiv.) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 equiv.) to the solution and stir for 15-30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

In a separate flask, dissolve L-alanine methyl ester hydrochloride (1 equiv.) in anhydrous DCM or DMF and add DIPEA or TEA (1.1 equiv.) to neutralize the hydrochloride salt.

-

Add the solution of the free L-alanine methyl ester to the activated N-Boc-L-aspartic acid β-benzyl ester solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

If DCC was used, filter off the DCU precipitate.

-

Wash the organic solution with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

-

Purify the dipeptide by flash column chromatography on silica gel.

-

Part B: Deprotection of the Boc Group and Intramolecular Cyclization

-

Materials:

-

Boc-L-Asp(OBn)-L-Ala-OMe

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

High-boiling point solvent (e.g., toluene or xylene)

-

-

Procedure:

-

Dissolve the purified dipeptide in a mixture of TFA and DCM (e.g., 1:1 v/v) at 0 °C.

-

Stir the solution at room temperature for 1-2 hours until the Boc group is completely removed (monitored by TLC).

-

Remove the TFA and DCM under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected dipeptide ester.

-

Dissolve the deprotected dipeptide ester in a high-boiling point solvent like toluene or xylene.

-

Heat the solution to reflux for 12-24 hours to induce intramolecular cyclization.

-

Cool the reaction mixture, and collect the precipitated product by filtration.

-

Purify the crude product by recrystallization.

-

Data Presentation:

| Compound | Starting Materials | Reagents | Solvent | Yield (%) |

| Boc-L-Asp(OBn)-L-Ala-OMe | N-Boc-L-Asp(OBn)-OH, L-Ala-OMe·HCl | DCC/HOBt, DIPEA | DCM | 80-90 |

| 3-(Benzyloxycarbonylmethyl)-6-methyl-2,5-piperazinedione | Boc-L-Asp(OBn)-L-Ala-OMe | TFA; Heat | Toluene | 65-75 |

Visualization of the Workflow:

Caption: Workflow for the synthesis of an unsymmetrical diketopiperazine via intramolecular cyclization.

Final Deprotection to Yield 3,6-Dioxopiperazine-2-carboxylic acid

To obtain the final target compound, the benzyl ester protecting group(s) must be removed. This is typically achieved by catalytic hydrogenation.

-

Materials:

-

Protected 3,6-dioxopiperazine-2-carboxylic acid derivative (e.g., from Protocol 1 or 2)

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the protected DKP in methanol or ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 3,6-dioxopiperazine-2-carboxylic acid (or its corresponding dicarboxylic acid from Protocol 1).

-

The product can be purified by recrystallization or preparative HPLC if necessary.

-

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of each reaction step. By comparing the retention factor (Rf) of the starting materials, intermediates, and products, one can determine the extent of the reaction and identify the presence of any side products.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the intermediates and the final product. The disappearance of signals corresponding to protecting groups (e.g., the Boc group protons) and the appearance of new signals (e.g., the amide protons of the DKP ring) provide definitive evidence of successful transformations.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compounds, providing further validation of their identity.

-

-

Purification: The purification steps, including filtration, washing, recrystallization, and column chromatography, are integral to obtaining a pure product. The purity of the final compound should be assessed by analytical HPLC.

By employing these analytical techniques at each stage, researchers can ensure the integrity of their synthetic process and the identity and purity of the final 3,6-dioxopiperazine-2-carboxylic acid.

References

-

Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. [Link]

-

Li, Y. C., Pang, S. P., & Yu, Y. Z. (2007). Studies on the cyclization reaction of D-aspartic acid. Chinese Chemical Letters, 18(5), 516-518. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852. [Link]

- G. A. Grant (Ed.), Synthetic Peptides: A User's Guide. Oxford University Press.

-

Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(7), 2243–2266. [Link]

-

Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126. [Link]

Sources

Application Note: Liquid-Phase Synthesis of 3,6-Dioxopiperazine-2-carboxylic Acid

This Application Note and Protocol details the liquid-phase synthesis of 3,6-Dioxopiperazine-2-carboxylic acid (CAS No. 98021-27-3). Based on the molecular formula (C

Given the inherent instability of free aminomalonic acid (prone to decarboxylation), this protocol utilizes a diethyl aminomalonate precursor. The synthesis proceeds through a robust solution-phase peptide coupling followed by controlled cyclization and hydrolysis.

Strategic Analysis & Retrosynthesis

The synthesis of 3,6-dioxopiperazine-2-carboxylic acid presents a unique challenge: the target contains a carboxylic acid directly attached to the alpha-carbon of the diketopiperazine (DKP) ring. This structural motif mimics Aminomalonic acid , a molecule that is unstable in its free form. Therefore, the strategy relies on using a stable diester precursor (Diethyl aminomalonate) to mask the carboxyl group during the peptide assembly and cyclization phases.

Retrosynthetic Logic:

-

Target: 3,6-Dioxopiperazine-2-carboxylic acid.[1][2][3][4][5][6][7][8]

-

Precursor: Ethyl 3,6-dioxopiperazine-2-carboxylate (Stable Ester Intermediate).

-

Linear Intermediate: H-Gly-Ama(OEt)

(Dipeptide ester). -

Building Blocks:

-Boc-Glycine and Diethyl aminomalonate hydrochloride.

Key Advantages of this Route:

-

Stability: Avoids handling free aminomalonic acid.

-

Scalability: Liquid-phase coupling allows for easy scale-up compared to solid-phase methods.

-

Purity: Crystallization of the intermediate DKP ester provides a high-purity checkpoint before the final sensitive hydrolysis.

Experimental Protocol

Phase 1: Dipeptide Assembly (Coupling)

Objective: Synthesize the protected dipeptide N-Boc-Glycyl-aminomalonic acid diethyl ester.

Reagents:

-

-Boc-Glycine (

-

Diethyl aminomalonate hydrochloride (

equiv) -

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) ( -

HOBt (Hydroxybenzotriazole) (

equiv) -

DIPEA (

-Diisopropylethylamine) ( -

Solvent: Dichloromethane (DCM) (anhydrous)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve

-Boc-Glycine ( -

Activation: Add HOBt (

mmol) and EDC -

Coupling: Add Diethyl aminomalonate hydrochloride (

mmol) followed by the dropwise addition of DIPEA ( -

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of Boc-Gly-OH.

-

Workup:

-

Dilute with DCM (

mL). -

Wash sequentially with

KHSO -

Dry organic layer over anhydrous Na

SO

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Expected Product: Colorless oil or white solid (Boc-Gly-Ama(OEt)

).

-

Phase 2: Deprotection and Cyclization

Objective: Remove the Boc group and induce intramolecular aminolysis to form the DKP ring.

Reagents:

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylamine (Et

N) or Ammonia in Methanol ( -

Solvent: Methanol or Toluene

Procedure:

-

Deprotection: Dissolve the intermediate from Phase 1 in DCM/TFA (

v/v, -

Concentration: Remove volatiles in vacuo. Co-evaporate with toluene (

) to remove residual TFA. This yields the trifluoroacetate salt of the linear dipeptide. -

Cyclization (Base-Induced):

-

Dissolve the crude salt in Methanol (

mL). -

Add Et

N until pH is basic ( -

Stir at reflux (

) for 4–6 hours. The free amine will attack the distal ethyl ester, releasing ethanol and forming the six-membered ring. -

Note: If cyclization is slow, use sec-butanol/toluene (

) with catalytic acetic acid at

-

-

Isolation: Concentrate the reaction mixture. The DKP ester often precipitates upon cooling or addition of diethyl ether. Filter and wash with cold ether.

-

Intermediate: Ethyl 3,6-dioxopiperazine-2-carboxylate.[5]

-

Phase 3: Controlled Hydrolysis (Saponification)

Objective: Hydrolyze the ethyl ester to yield the final carboxylic acid without decarboxylation.

Reagents:

-

Lithium Hydroxide (LiOH

H -

Solvent: THF/Water (

)

Procedure:

-

Dissolution: Dissolve the DKP ester (

mmol) in THF/Water ( -

Hydrolysis: Add LiOH

H -

Acidification:

-

Cool to

. -

Carefully acidify to pH 2–3 using

HCl. Do not overheat.

-

-

Extraction: Extract with Ethyl Acetate (

mL). (Note: If the product is highly water-soluble, lyophilize the aqueous phase and extract the solid residue with dry acetone or ethanol). -

Final Isolation: Concentrate the organic layer to obtain the target acid.

Visualization: Reaction Workflow

The following diagram illustrates the chemical pathway and logic flow, generated using Graphviz.

Caption: Synthesis workflow for 3,6-Dioxopiperazine-2-carboxylic acid via the aminomalonate route, highlighting critical intermediates and reaction conditions.

Analytical Data & QC Specifications

To validate the synthesis, compare experimental data against these theoretical specifications.

| Parameter | Specification | Notes |

| Appearance | White to off-white solid | Hygroscopic; store in desiccator. |

| Formula | C | |

| MW | 158.11 Da | |

| MS (ESI) | [M+H] | [M-H] |

| Ring CH | ||

| Methine proton at C2 (deshielded by COOH). | ||

| Carbonyls: C3(=O), C6(=O), and COOH. |

Troubleshooting & Safety

Critical Troubleshooting Guide

-

Issue: Low Cyclization Yield.

-

Cause: Steric hindrance or insufficient activation energy.

-

Solution: Switch solvent to sec-butanol and reflux (

). The higher temperature promotes ring closure. Addition of catalytic acetic acid (

-

-

Issue: Decarboxylation during Hydrolysis.

-

Cause: The alpha-carboxy group is electron-deficient and prone to loss of CO

, converting the target into 2,5-diketopiperazine (Gly-Gly DKP). -

Solution: Perform hydrolysis at

and avoid strong mineral acids during workup. Use mild acidification with dilute acetic acid or ion-exchange resin (Amberlite IR-120 H

-

Safety Protocols

-

TFA: Highly corrosive. Use in a fume hood.

-

EDC/DIPEA: Potential sensitizers. Wear nitrile gloves.

-

Decarboxylation: While not explosive, rapid gas evolution can occur if the acid is heated.

References

-

Koshizuka, M., et al. (2023).[10] "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations." The Journal of Organic Chemistry, 88, 6901-6910.[10]

-

Synthesis of Mono-Boc-2,5-Diketopiperazine. (2025). The Journal of Organic Chemistry. (Demonstrates thermal cyclization protocols in toluene).

-

BLD Pharm. (n.d.). "3,6-Dioxopiperazine-2-carboxylic acid Product Details." (Verification of CAS and Structure).

-

PubChem. (n.d.). "Glycine/Serine Biosynthesis Pathways." (Context on biological relevance of glycine derivatives).

Sources

- 1. 98021-27-3|3,6-Dioxopiperazine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. CAS 98021-27-3: 2-Piperazinecarboxylicacid, 3,6-dioxo- [cymitquimica.com]

- 3. 1260642-13-4|3-Oxo-piperazine-2-carboxylic acid methyl ester oxalate|BLD Pharm [bldpharm.com]

- 4. 519141-05-0,2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) [lookchemicals.com]

- 5. 1,4-Diethyl-2-(phenylthio)-3,6-dioxopiperazine-2-carboxylic acid ethyl ester | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. 98021-27-3 3,6-Dioxopiperazine-2-carboxylic acid AKSci 8944EQ [aksci.com]

- 7. 页面加载中... [m.guidechem.com]

- 8. 519141-05-0_CAS号:519141-05-0_2-Piperazinecarboxylicacid,1,4-dimethyl-3,6-dioxo-(9CI) - 化源网 [chemsrc.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

Application Notes and Protocols for the Derivatization of 3,6-Dioxopiperazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Scaffold

3,6-Dioxopiperazine-2-carboxylic acid, a cyclic dipeptide formed from the condensation of aspartic acid and glycine, represents a privileged scaffold in medicinal chemistry and drug discovery. The inherent rigidity of the diketopiperazine (DKP) ring, combined with the reactive handles of a carboxylic acid and two secondary amides, provides a unique three-dimensional framework for the development of novel therapeutic agents. The derivatization of this core structure is a critical step in modulating its physicochemical properties, biological activity, and pharmacokinetic profile.

This comprehensive guide provides detailed application notes and protocols for the strategic derivatization of 3,6-Dioxopiperazine-2-carboxylic acid. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step methodologies but also to offer insights into the rationale behind the choice of reagents and reaction conditions, ensuring scientifically sound and reproducible outcomes. The protocols are presented as self-validating systems, with guidance on the characterization of the resulting derivatives.

I. Synthesis of the Starting Material: 3,6-Dioxopiperazine-2-carboxylic Acid

The synthesis of 3,6-Dioxopiperazine-2-carboxylic acid is typically achieved through the cyclization of the corresponding linear dipeptide, aspartyl-glycine (Asp-Gly). This intramolecular condensation is often promoted by heat or mild acid/base catalysis.

Protocol 1: Thermal Cyclization of Aspartyl-Glycine

This protocol describes the synthesis of 3,6-Dioxopiperazine-2-carboxylic acid from the commercially available dipeptide L-Aspartyl-L-glycine. The reaction proceeds via a thermal intramolecular condensation, eliminating a molecule of water.

Principle: The formation of the diketopiperazine ring is a thermodynamically driven process at elevated temperatures, where the intramolecular aminolysis of the peptide bond leads to the stable six-membered ring.[1][2]

Workflow Diagram:

Caption: Workflow for the synthesis of the target molecule.

Materials and Reagents:

-

L-Aspartyl-L-glycine

-

High-boiling point solvent (e.g., Dowtherm A, ethylene glycol, or xylene)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, heating mantle)

-

Recrystallization solvents (e.g., water, ethanol)

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-Aspartyl-L-glycine (1 equivalent) in a high-boiling point solvent (e.g., Dowtherm A, 10-20 mL per gram of dipeptide).

-

Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.

-

Thermal Cyclization: Heat the reaction mixture to 150-180 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting material. Reaction times can vary from 4 to 12 hours.[1]

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent system, such as water or ethanol/water, to yield pure 3,6-Dioxopiperazine-2-carboxylic acid.

Characterization:

-